molecular formula C7H6O3S B3055904 Methyl 4-formylthiophene-3-carboxylate CAS No. 67808-73-5

Methyl 4-formylthiophene-3-carboxylate

Cat. No.: B3055904
CAS No.: 67808-73-5
M. Wt: 170.19 g/mol
InChI Key: NPLGRIRTGZQJIP-UHFFFAOYSA-N
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Description

Methyl 4-formylthiophene-3-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by a formyl group at the fourth position and a carboxylate ester group at the third position on the thiophene ring. It is used in various chemical syntheses and has applications in pharmaceuticals and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-formylthiophene-3-carboxylate can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene-3-carboxylate is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-formylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium under acidic conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Br2 in acetic acid for bromination.

Major Products Formed:

    Oxidation: Methyl 4-carboxythiophene-3-carboxylate.

    Reduction: Methyl 4-hydroxymethylthiophene-3-carboxylate.

    Substitution: Methyl 4-bromothiophene-3-carboxylate.

Scientific Research Applications

Methyl 4-formylthiophene-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex thiophene derivatives, which are used in organic electronics and conductive polymers.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals with anti-inflammatory and antimicrobial properties.

    Medicine: Research into thiophene derivatives has shown promise in developing new drugs for various diseases, including cancer and infectious diseases.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-formylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. In material science, the thiophene ring’s electronic properties contribute to the compound’s conductivity and stability.

Comparison with Similar Compounds

    Thiophene-2-carboxylate: Lacks the formyl group, making it less reactive in certain chemical transformations.

    Methyl 3-formylthiophene-2-carboxylate: Has the formyl and carboxylate groups in different positions, leading to distinct reactivity and applications.

    Thiophene-3-carboxaldehyde: Contains only the formyl group, limiting its versatility compared to methyl 4-formylthiophene-3-carboxylate.

Uniqueness: this compound’s unique combination of formyl and carboxylate ester groups on the thiophene ring provides a versatile platform for chemical modifications. This dual functionality allows for a wide range of synthetic applications and enhances its utility in various research fields.

Properties

IUPAC Name

methyl 4-formylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3S/c1-10-7(9)6-4-11-3-5(6)2-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLGRIRTGZQJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60987146
Record name Methyl 4-formylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60987146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67808-73-5
Record name NSC81786
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-formylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60987146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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